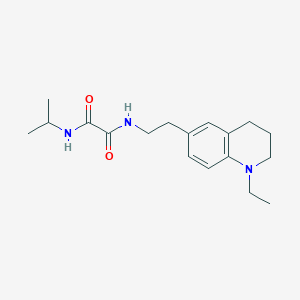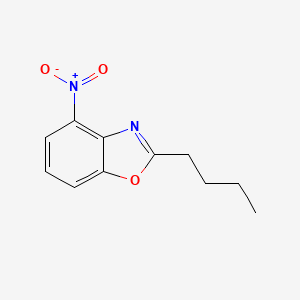![molecular formula C17H13N5O3S2 B2517673 4-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 897612-47-4](/img/structure/B2517673.png)
4-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide" is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivity due to its multiple heterocyclic components and functional groups. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves the formation of heterocyclic structures, such as benzothiazoles and triazoles, which are present in the target compound. For instance, the synthesis of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines from diamino nitrothioacrylamides is reported, with a spontaneous isomerization to benzothiazoles under certain conditions . Additionally, the synthesis of 2-N-(benzo[b]thiophen-2-yl)benzo and heterofused-1,2,3-triazoles through diazotization and coupling reactions followed by air oxidation is described . These methods could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using X-ray crystallography, which provides detailed information about the conformation and arrangement of atoms within a molecule . For example, the conformational analysis of certain benzamide derivatives reveals a half-chair conformation of the fused six-membered ring and various modes of supramolecular aggregation . These insights into molecular conformation and interactions could be relevant when considering the molecular structure of the target compound.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through various reactions. The isomerization of isothiazol-5(2H)-imines to benzothiazoles is influenced by electronic effects of different substituents, suggesting a polar reaction mechanism . Moreover, the chemical behavior of a new 4-(benzotriazol-1-yl)-1,2,3-triazole structure was evaluated through common reactions, which could shed light on the reactivity of the triazole moiety in the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures and the nature of their functional groups. For instance, the presence of different substituents on the benzamide ring affects the modes of supramolecular aggregation, such as π-π stacking and hydrogen bonding interactions . These interactions are crucial for understanding the physical properties, such as solubility and melting points, as well as the chemical properties, like reactivity and stability, of the target compound.
Applications De Recherche Scientifique
Synthesis and Heterocyclic Compound Formation : Compounds related to 4-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide are synthesized for creating various heterocyclic compounds, which have shown a wide range of pharmacological, medical, and biological activities, such as anti-inflammatory, antiviral, analgesic, antimicrobial, anticonvulsant, and antidepressant effects (Daoud, Ali, & Ahmed, 2010).
Antibacterial and Antifungal Applications : Derivatives of these compounds have been synthesized and characterized for their potential antibacterial and antifungal activities. Studies have indicated their effectiveness against both gram-positive and gram-negative bacteria, as well as various fungi (Patel, Patel, & Shah, 2015).
Quantitative Structure-Activity Relationship Studies : These compounds have also been the subject of Quantitative Structure-Activity Relationship (QSAR) studies to understand their molecular properties and how these relate to their biological activity. This aids in the design of new compounds with targeted properties (Al-Masoudi, Salih, & Al-Soud, 2011).
Electrochromic Properties for Material Science Applications : Some derivatives have been investigated for their electrochemical and electrochromic properties, making them candidates for various material science applications, such as in the field of electrochromic devices (Akpinar, Udum, & Toppare, 2013).
Synthesis of Complex Heterocyclic Systems for Bioactivity Studies : These compounds are also used in the synthesis of complex heterocyclic systems, such as triazoles and thiadiazoles, which have been evaluated for their antibacterial, antifungal, and antitubercular activities, demonstrating significant bioactivity (Shiradkar & Kale, 2006).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as thiazoles, have been found to interact with a variety of biological targets . These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can undergo electrophilic substitution reactions, such as nitration, sulfonation, bromination, formylation, and acylation . These reactions can lead to the formation of derivatives that interact with their targets in different ways .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways . For example, they can influence the synthesis of neurotransmitters, such as acetylcholine .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could affect its bioavailability.
Result of Action
Thiazole derivatives have been found to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives suggest that they may be affected by the ph and ionic strength of their environment .
Propriétés
IUPAC Name |
4-nitro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3S2/c23-16(11-3-5-12(6-4-11)22(24)25)18-8-7-13-10-27-17-19-15(20-21(13)17)14-2-1-9-26-14/h1-6,9-10H,7-8H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFKMTAKQIXVER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-(4-Chlorophenyl)-7'-methoxy-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2517590.png)
![N-mesityl-2-((6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2517592.png)
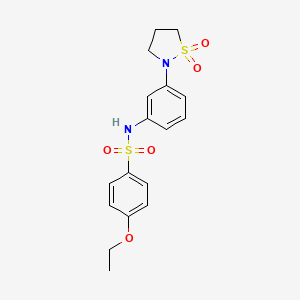
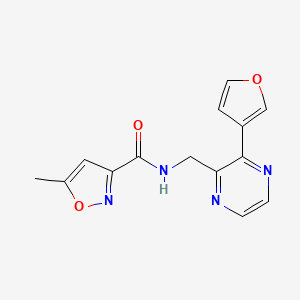

![1-(9H-carbazol-9-yl)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2517602.png)
![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2517603.png)
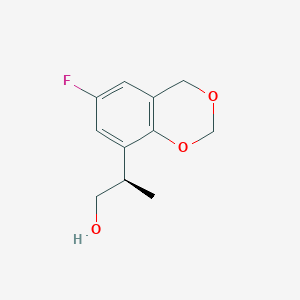

![N'-(2,5-Difluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2517607.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2517609.png)
![N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2517611.png)
